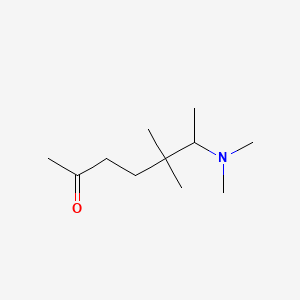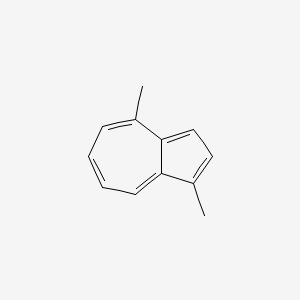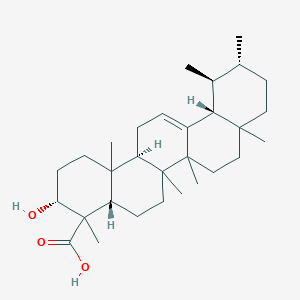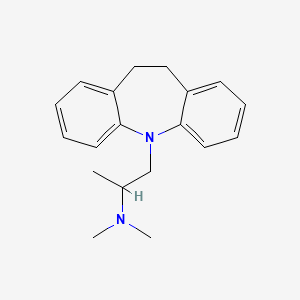![molecular formula C12H12O2 B14753601 Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene] CAS No. 179-79-3](/img/structure/B14753601.png)
Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene]: is a chemical compound characterized by a spirocyclic structure, where a 1,3-dioxolane ring is fused to a naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] typically involves the reaction of naphthalene derivatives with ethylene glycol under acidic conditions to form the spirocyclic dioxolane ring. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] may involve continuous flow processes to optimize yield and purity. These methods often employ automated systems for precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene compounds.
Scientific Research Applications
Chemistry
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic compounds .
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design, owing to its unique structural features .
Medicine
The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] is utilized in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,3-dioxolane-2,2’(1’H)-indoline]
- Spiro[1,3-dioxolane-2,2’(1’H)-pentalene]
- Spiro[1,3-dioxolane-2,2’(1’H)-benzopyran]
Uniqueness
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties compared to other spirocyclic compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
179-79-3 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,2'-1H-naphthalene] |
InChI |
InChI=1S/C12H12O2/c1-2-4-11-9-12(13-7-8-14-12)6-5-10(11)3-1/h1-6H,7-9H2 |
InChI Key |
WVRBWBBFYPEATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


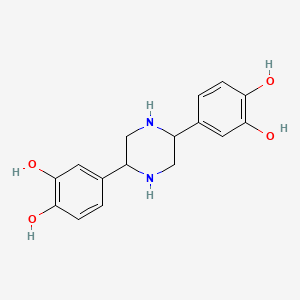

![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
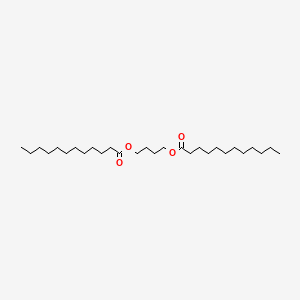
![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
